molecular formula C18H21ClO3 B14309773 {4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol CAS No. 111677-10-2

{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol

Katalognummer: B14309773
CAS-Nummer: 111677-10-2
Molekulargewicht: 320.8 g/mol
InChI-Schlüssel: ZJUDFWOJGVOTTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol is an organic compound characterized by the presence of a chlorophenyl group, a butoxy chain, and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol typically involves the reaction of 4-chlorophenol with 4-bromobutoxy-3-methoxybenzene under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of {4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{4-[4-(4-Chlorophenyl)butoxy]-3-methoxyphenyl}methanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.

Eigenschaften

CAS-Nummer

111677-10-2

Molekularformel

C18H21ClO3

Molekulargewicht

320.8 g/mol

IUPAC-Name

[4-[4-(4-chlorophenyl)butoxy]-3-methoxyphenyl]methanol

InChI

InChI=1S/C18H21ClO3/c1-21-18-12-15(13-20)7-10-17(18)22-11-3-2-4-14-5-8-16(19)9-6-14/h5-10,12,20H,2-4,11,13H2,1H3

InChI-Schlüssel

ZJUDFWOJGVOTTK-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)CO)OCCCCC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.